methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic compound featuring a benzoate ester core linked to a piperidine-sulfonyl moiety and a 2-methylimidazole substituent. This structure combines heterocyclic, sulfonamide, and ester functionalities, making it relevant for pharmaceutical and agrochemical research. The sulfonyl group enhances binding affinity to biological targets, while the imidazole and piperidine moieties contribute to solubility and bioavailability .
Properties
IUPAC Name |
methyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-19-9-12-20(14)13-15-7-10-21(11-8-15)26(23,24)17-5-3-16(4-6-17)18(22)25-2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQAQNRTUCCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with piperidine under controlled conditions.
Sulfonylation and Esterification: The final steps involve sulfonylation of the piperidine-imidazole intermediate and esterification with benzoic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its use in the development of functional materials, such as organic semiconductors and catalysts.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as those related to inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity and downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl) Benzoate
- Structural Features : Contains a benzimidazole ring directly attached to the benzoate ester, lacking the piperidine-sulfonyl bridge.
- Synthesis : Synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .
- Applications: Primarily explored for antimicrobial and anticancer activities due to the benzimidazole core.
2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-Benzo[d]imidazole
- Structural Features: Shares a sulfinyl-linked benzimidazole but replaces the piperidine-sulfonyl group with a pyridine-phenoxy system.
- Synthesis : Oxidized with m-CPBA and purified via alumina chromatography (CH₂Cl₂/MeOH). The sulfinyl group enhances metabolic stability but introduces stereochemical complexity absent in the sulfonyl-containing target compound .
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-Bipyridin-2′-yl]Benzene-1,4-diamine
- Structural Features : Combines imidazole and bipyridine systems but lacks the sulfonyl-benzoate ester.
- Synthesis : Prepared via SNAr reaction between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine. The bipyridine scaffold enhances fluorescence properties, unlike the target compound’s sulfonyl-based design .
- Applications : Explored as a fluorescent probe, highlighting the role of imidazole in photophysical applications versus the target’s likely pharmacological focus .
Metsulfuron Methyl Ester (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate)
- Structural Features : Shares a sulfonyl-benzoate ester but incorporates a triazine ring instead of imidazole-piperidine.
- Synthesis : Derived from sulfonylurea chemistry, targeting acetolactate synthase (ALS) inhibition .
- Applications : A commercial herbicide, emphasizing the agrochemical utility of sulfonylurea motifs. The target compound’s imidazole-piperidine system may redirect it toward mammalian enzyme targets (e.g., kinases or GPCRs) .
4-(1H-Imidazol-1-ylmethyl)Benzohydrazide Derivatives
- Structural Features : Features an imidazole-linked benzohydrazide, diverging from the target’s sulfonyl-piperidine architecture.
- Synthesis : Generated from methyl 4-(bromomethyl)benzoate and hydrazine hydrate, followed by reactions with carbonyl compounds to form hydrazones and heterocycles (e.g., oxadiazoles) .
- Applications : Studied for antimicrobial and antitumor activity, with the hydrazide group enabling metal chelation—a property absent in the ester-dominated target compound .
Structural and Functional Analysis Table
Key Research Findings
- Sulfonyl vs.
- Imidazole Positioning : Imidazole at the piperidine methyl position (target) may enhance blood-brain barrier penetration compared to bipyridine-linked imidazoles () .
- Agrochemical vs. Pharmaceutical Design : The target’s lack of triazine/sulfonylurea motifs () suggests divergence from herbicidal mechanisms toward mammalian enzyme inhibition .
Biological Activity
Methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining imidazole, piperidine, and sulfonyl groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's IUPAC name indicates the presence of key functional groups that are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | Methyl 4-(4-(2-methyl-1H-imidazol-1-ylmethyl)piperidin-1-ylsulfonyl)benzoate |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and piperidine moieties have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluating the antibacterial properties of related compounds reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with imidazole and piperidine structures exhibited MIC values ranging from 15.625 to 125 μM, indicating potent antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, the compound is hypothesized to possess antifungal activity. Research on similar imidazole-containing compounds has shown efficacy against Candida species, suggesting that this compound may also inhibit fungal biofilm formation .
Table: Antifungal Activity Comparison
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Methyl 4-(imidazolylmethyl)benzoate | 50 | Antifungal |
| Fluconazole | 220 | Control |
The mechanism of action for compounds containing imidazole and piperidine typically involves disruption of microbial cell wall synthesis and inhibition of nucleic acid production. This is achieved through interference with essential metabolic pathways, leading to cell death .
Pharmacological Potential
The pharmacological potential of this compound extends beyond antimicrobial activity. Its structural components suggest possible applications in treating various conditions, including cancer and neurological disorders. Computational studies have indicated that similar compounds can interact with specific protein targets involved in disease pathways .
Q & A
Q. What are the recommended synthetic routes for methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with piperidine derivatives functionalized with a 2-methylimidazole moiety. Key steps include:
Sulfonylation : Reacting 4-(chlorosulfonyl)benzoic acid methyl ester with a piperidine intermediate under anhydrous conditions (e.g., DMF, 0–5°C).
Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Optimization strategies:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Catalysts : Triethylamine or DMAP improves sulfonylation efficiency.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Sulfonylation | DMF, 0–5°C, 12 h | 60–75% |
| Piperidine Coupling | EDC/HOBt, rt, 24 h | 50–65% |
| Final Purification | Ethanol/water | 85–95% purity |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks. Key signals:
- Piperidine protons (δ 1.4–2.8 ppm).
- Sulfonyl group (δ 3.3–3.5 ppm for SO2CH2).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+ ≈ 435.5 g/mol).
- IR Spectroscopy : Peaks at 1700–1720 cm⁻¹ (ester C=O) and 1150–1170 cm⁻¹ (sulfonyl S=O) .
Q. What are the key considerations when designing in vitro assays to evaluate pharmacological activity?
- Methodological Answer :
- Cell Lines : Use target-specific models (e.g., cancer cell lines for antiproliferative studies).
- Dose Range : Test concentrations from 1 nM to 100 µM to establish IC50 values.
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%).
- Assay Duration : 48–72 h incubation for viability assays (MTT or resazurin).
- Replicates : Triplicate measurements to ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?
- Methodological Answer : Discrepancies often arise from tautomerism (imidazole ring) or solvent impurities. Strategies include:
- Deuterated Solvents : Use DMSO-d6 for improved solubility and signal resolution.
- 2D NMR : COSY and HSQC to resolve overlapping signals (e.g., piperidine vs. imidazole protons).
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ADF).
Example: A 2025 study resolved ambiguous δ 7.8–8.2 ppm signals via HSQC, confirming aromatic proton assignments .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., kinases or GPCRs). Focus on sulfonyl and imidazole groups as key pharmacophores.
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate binding stability over 100 ns trajectories.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors.
Case Study: A 2025 study linked sulfonamide orientation to kinase inhibition (ΔG = -9.2 kcal/mol via docking) .
Q. How can contradictory results in biological activity between in vitro and in vivo models be addressed?
- Methodological Answer : Contradictions may stem from bioavailability or metabolic instability. Solutions:
- Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance permeability.
- Metabolic Profiling : LC-MS/MS to identify metabolites (e.g., hepatic cytochrome P450 degradation).
- Formulation : Use liposomal encapsulation or PEGylation to improve pharmacokinetics.
Example: A 2025 report showed a 3-fold increase in bioavailability via liposomal delivery .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer : Variability may arise from differential expression of target proteins or efflux pumps (e.g., P-gp). Steps:
Target Validation : siRNA knockdown to confirm mechanism.
Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess resistance.
Proteomics : Western blot for protein targets (e.g., Bcl-2 or caspase-3).
Table: Cytotoxicity in MCF-7 vs. HEK293 cells:
| Cell Line | IC50 (µM) | P-gp Expression |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Low |
| HEK293 | 45.6 ± 3.8 | High |
| This suggests P-gp-mediated resistance in HEK293 . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
